molecular formula C20H22N4O B11276877 N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide

Cat. No.: B11276877
M. Wt: 334.4 g/mol
InChI Key: YNDRYLAVMLJZKH-UHFFFAOYSA-N
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Description

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound .

Scientific Research Applications

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)cyclohexanecarboxamide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C20H22N4O/c1-14-11-12-24-13-18(23-20(24)21-14)15-7-9-17(10-8-15)22-19(25)16-5-3-2-4-6-16/h7-13,16H,2-6H2,1H3,(H,22,25)

InChI Key

YNDRYLAVMLJZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4CCCCC4

Origin of Product

United States

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